Cas no 89853-03-2 (6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene)

6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene 化学的及び物理的性質
名前と識別子
-
- 6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene
- AM803863
- 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine
- 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 7-Hydroxy-5-methyl-2-methylthio-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a] pyrimidin-7-ol
- InChI=1/C7H8N4OS/c1-4-3-5(12)11-6(8-4)9-7(10-11)13-2/h3H,1-2H3,(H,8,9,10
- MFCD00186154
- 5-Methyl-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidin-7-ol
- HMS1432B21
- J-517744
- SCHEMBL16691060
- 5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
- SR-01000521511
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
- SCHEMBL2315537
- (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 5-methyl-2-(methylthio)-
- 7-Hydroxy-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin
- CS-0038493
- 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-alpha]pyrimidine
- DTXSID60962918
- A5R2YSM6PF
- 4-Hydroxy-6-methyl-2-methylmercapto-1,3,3a,7-tetraazaindene
- DTXSID8068252
- AKOS002561006
- SR-01000521511-1
- 5-Methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
- SDCCGMLS-0065884.P001
- A873230
- 5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 89853-03-2
- EINECS 255-072-8
- CCG-46340
- 40775-78-8
- IDI1_011782
- 5-Methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 5-Methyl-2-methylthio-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl-2-(methylthio)-
- NSC-509227
- SR-01000636043-1
- 5-methyl-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Maybridge3_000395
- H0940
- FT-0621426
- 5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- CS-0084415
- BS-41670
- UNII-A5R2YSM6PF
- AKOS000676575
- [1,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
- NS00056399
- NSC 509227
- 5-Methyl-2-(methylthio)[1,2,4]-triazolo[1,5-a]pyrimidin-7-ol
- 5-Methyl-2-(methylthio)(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one
- 7-methyl-2-methylthio-4-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol
- 5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- [1,2,4]Triazolo[1,5-a]pyrimidin-7(4H)-one, 5-methyl-2-(methylthio)-
- NSC509227
- 7-Hydroxy-5-methyl-2-methylthio-s-triazolo(1,5-a)pyrimidine
- AKOS002315362
-
- インチ: InChI=1S/C7H8N4OS/c1-4-3-5(12)11-6(8-4)9-7(10-11)13-2/h3H,1-2H3,(H,8,9,10)
- InChIKey: DITIBSDLGMCMTP-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=O)N2C(=N1)N=C(N2)SC
計算された属性
- せいみつぶんしりょう: 196.04188206g/mol
- どういたいしつりょう: 196.04188206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM337953-1g |
5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one |
89853-03-2 | 95%+ | 1g |
$391 | 2024-07-21 |
6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene 関連文献
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindeneに関する追加情報
6-Methyl, 2-Methylmercapto-4-Oxo-1,3,3a,7-Tetrazaindene (CAS No. 89853-03-2): A Comprehensive Overview
The compound 6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene, identified by the CAS registry number 89853-03-2, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This tetrazaindene derivative has garnered attention due to its unique structural features and promising biological activities. Recent studies have shed light on its synthesis, properties, and applications, making it a subject of interest for researchers worldwide.
The molecular structure of 6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene is characterized by a tetrazaindene core with substituents at positions 6 and 2. The presence of a methyl group at position 6 and a methylmercapto group at position 2 introduces unique electronic and steric effects. These substituents play a crucial role in modulating the compound's reactivity and bioavailability. The oxo group at position 4 further enhances the molecule's functional diversity, making it a versatile scaffold for further chemical modifications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene. Researchers have employed various strategies, including multi-component reactions and microwave-assisted synthesis, to streamline its production. These methods not only improve yield but also reduce reaction time and energy consumption. The development of scalable synthetic protocols has paved the way for large-scale production of this compound for industrial applications.
The biological activity of 6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit key inflammatory pathways. Additionally, this compound exhibits antioxidant properties that make it a promising candidate for combating oxidative stress-related diseases. Its ability to modulate cellular signaling pathways has also been explored in the context of cancer therapy.
In terms of pharmacokinetics and toxicity profiles,6-methyl,2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene strong>demonstrates favorable absorption and distribution characteristics. Studies suggest that it achieves optimal bioavailability when administered via specific routes. Furthermore,
preclinical toxicology studies indicate that it has a low toxicity profile at therapeutic doses.
These findings underscore its potential as a safe and effective therapeutic agent.
The application of < strong >6-methyl,< strong >,< strong >2-methylmercapto,< strong >,< strong >4-oxo,< strong >,< strong >1,< strong >,< strong >3,< strong >,< strong >3a,< strong >,< strong >7-tetrazaindene< / strong > extends beyond pharmacology into materials science.
Its unique electronic properties make it a candidate for use in organic electronics.
Researchers are exploring its potential as a component in light-emitting diodes (LEDs) and other optoelectronic devices.
This dual functionality highlights the versatility of this compound across diverse scientific disciplines.
In conclusion,
the compound< br >< br >< br >< br >< br >< br >< br >< br >< br >< br >< br >< br >< br >< br >< br >
89853-03-2 (6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene) 関連製品
- 536701-82-3(ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate)
- 907985-49-3(2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol)
- 941899-47-4(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenylnaphthalene-2-sulfonamide)
- 36808-17-0(1-[2-(Benzyloxy)-5-methylphenyl]ethanone)
- 1353973-00-8(N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide)
- 1261888-73-6(5-(4-Ethoxycarbonylphenyl)-3-fluorophenol)
- 2034496-99-4(3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea)
- 1421506-96-8(1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea)
- 2229069-80-9(N,N-dimethyl-3-(3-methylazetidin-3-yl)oxyaniline)
- 74090-48-5((2-Methoxy-3-methylphenyl)methanol)




